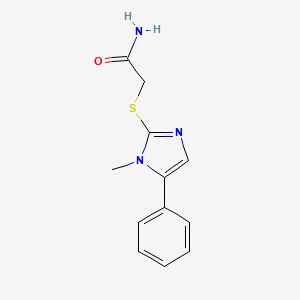
2-(1-Methyl-5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Methyl-5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide, also known as MIA, is a small molecule compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Scientific Research Applications
Antifungal and Antibacterial Agents
A series of derivatives were synthesized to address the increasing incidence of drug-resistant fungal infections. These compounds demonstrated significant activity against Candida species, with molecular docking studies indicating potential as anti-Candida agents. The investigation into their mode of action and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction highlighted a lead compound for further optimization (Altındağ et al., 2017).
Anticonvulsant Activity
Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activity against seizures induced by maximal electroshock (MES). This research pinpointed 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound in the series, indicating potential for further development as anticonvulsant medications (Aktürk et al., 2002).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives has revealed the effect of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activity. This study illustrates the versatility of acetamide derivatives in forming structurally diverse and functionally significant coordination complexes (Chkirate et al., 2019).
Corrosion Inhibition
Acetamide derivatives have also been explored as corrosion inhibitors. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives revealed their efficiency in preventing corrosion on steel surfaces in acidic and oil mediums. This research opens avenues for the development of more effective corrosion inhibitors for industrial applications (Yıldırım & Cetin, 2008).
Anticancer Potential
Several studies have synthesized and evaluated the anticancer activities of acetamide derivatives. These compounds have shown reasonable anticancer activity against various cancer cell lines, including melanoma, highlighting their potential as therapeutic agents in cancer treatment (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15-10(9-5-3-2-4-6-9)7-14-12(15)17-8-11(13)16/h2-7H,8H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYELLTXRTGYLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)
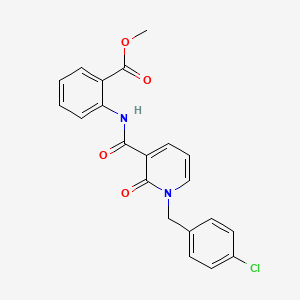

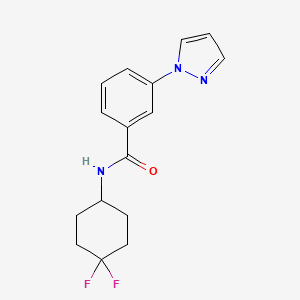
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2672639.png)
![4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2672640.png)
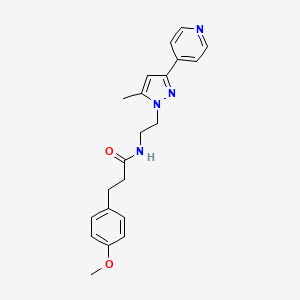
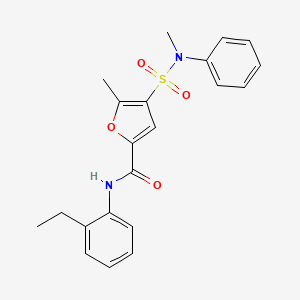
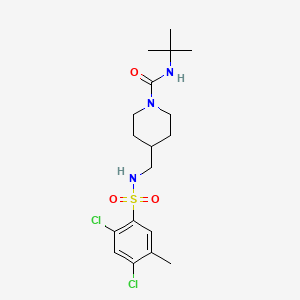
![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)

![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)